Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Description
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a β-amino ester derivative characterized by a trifluoromethylphenyl group at the 3-position of the propanoate backbone. This compound is structurally significant due to the presence of both an electron-withdrawing trifluoromethyl (-CF₃) group and a nucleophilic amino (-NH₂) group, which confer unique reactivity and physicochemical properties. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the production of calcimimetics like cinacalcet hydrochloride . The compound’s synthesis often involves Mizoroki–Heck cross-coupling reactions or hydrogenation steps, as reported in optimized processes for industrial scalability .
Properties
IUPAC Name |
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6,10H,2,7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDERJMKXNISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the reaction of ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the amino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogues .
- Amino-substituted derivatives (e.g., Ethyl 3-amino-3-phenylpropanoate) are more reactive in nucleophilic additions or condensations than their oxo counterparts .
Research Findings and Trends
- Sustainability: Recent efforts focus on optimizing the synthesis of this compound to reduce by-products (e.g., IV in Table 2 of ) and improve atom economy .
- Microwave-Assisted Synthesis : highlights microwave conditions for faster, higher-yield production of intermediates like 3-(3-(trifluoromethyl)phenyl)propanal.
Biological Activity
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14F3NO2
- Molecular Weight : Approximately 247.24 g/mol
- CAS Number : 1234567-89-0 (for illustrative purposes)
The compound features an ethyl ester group, an amino group, and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity and interactions with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group allows for interactions with specific enzymes, potentially modulating their activity.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to receptors, influencing various signaling pathways.
- Biochemical Pathways : The compound can affect several biochemical pathways, leading to potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest the compound may have anti-inflammatory effects, making it a candidate for further pharmacological exploration.
- Anticancer Activity : The structural features of the compound indicate potential anticancer properties, warranting investigation in cancer models.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit this activity .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate | C14H15ClF3NO6 | Contains chlorine substituent | Antimicrobial properties |
| Ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | C11H12F3NO2 | Different position of amino group | Potential anti-inflammatory effects |
| Ethyl 4-amino-4-[2-(trifluoromethyl)phenyl]butanoate | C14H16F3NO2 | Longer carbon chain | Antitumor activity |
This table illustrates how the trifluoromethyl substitution at the meta position on the phenyl ring imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research involving cell lines has demonstrated that this compound can inhibit specific enzymatic activities associated with inflammation and cancer progression. For instance, assays showed a significant reduction in cell viability in cancer cell lines treated with varying concentrations of the compound .
- Animal Models : In vivo studies have indicated that administration of this compound resulted in decreased tumor size in xenograft models, suggesting potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : React 3-(trifluoromethyl)phenyl-substituted aniline derivatives with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base. This forms a β-ketoester intermediate (e.g., 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate derivatives) .
-
Step 2 : Reduce the β-ketoester to the β-aminoester using catalytic hydrogenation or sodium borohydride in methanol. For enantioselective synthesis, chiral catalysts like Ru-BINAP complexes may be employed .
-
Critical Parameters : Temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess methyl 3-chloro-3-oxopropanoate improves conversion but may lead to byproducts like dimerized esters .
Example Reaction Reagents/Conditions Yield (%) Intermediate formation THF, K₃PO₄, 25°C 85–91 Reduction to amine NaBH₄, MeOH, 0°C 70–75
Q. How is the purity and structural identity of this compound validated in academic research?
- Analytical Workflow :
- LC-MS : Monitor molecular ion peaks (e.g., m/z 393 [M+H]⁺ for intermediates) and confirm absence of impurities (e.g., unreacted β-ketoester at m/z 407) .
- HPLC : Retention time consistency (e.g., 0.81–1.01 minutes under SQD-FA05 conditions) ensures batch-to-batch reproducibility .
- NMR : Key signals include the trifluoromethyl singlet (~δ 125 ppm in ¹⁹F NMR) and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂ in ¹H NMR) .
Q. What are the key reactivity patterns of the β-aminoester group in this compound?
- Functionalization Strategies :
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amide derivatives.
- Oxidation : The amino group can be oxidized to nitro using meta-chloroperbenzoic acid (mCPBA), though overoxidation risks degrading the trifluoromethylphenyl moiety .
- Cyclization : Intramolecular Heck or Ullmann couplings enable access to heterocyclic scaffolds .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what challenges arise during chiral resolution?
- Methodology :
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers. Resolution factors (Rs) >1.5 are achievable .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ethyl ester, though reaction rates vary with solvent (e.g., tert-butyl methyl ether vs. THF) .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions?
- DFT Studies :
- The electron-withdrawing trifluoromethyl group stabilizes the transition state in SN2 reactions, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs.
- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Predict regioselectivity for para-substitution on the phenyl ring due to steric hindrance at the meta position .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. LC-MS) for derivatives?
- Case Study : A reported m/z 789.1 [M+H]⁺ (LC-MS) conflicted with NMR data suggesting dimerization.
- Resolution : 2D NMR (COSY, HSQC) confirmed a dimeric structure formed via Michael addition during synthesis. Adjusting reaction pH to <6 suppressed this side reaction .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Evidence :
- Patent data (EP 4 374 877 A2) reports stability in 6 N HCl , while academic studies note ester hydrolysis at pH <2.
- Root Cause : Differences in trifluoromethylphenyl substitution (meta vs. para) alter electron density, affecting hydrolysis rates. Meta-substituted derivatives are 20% more stable due to reduced resonance destabilization .
Research Applications
Q. How is this compound utilized as a building block in drug discovery?
- Case Study : Synthesis of kinase inhibitors via Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids. The amino group serves as a handle for introducing pharmacophores (e.g., sulfonamides) .
- Key Metrics : IC₅₀ values improved 10-fold when the trifluoromethyl group enhanced target binding affinity in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
